molecular formula C17H19ClN2O2 B1385110 N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide CAS No. 1020055-14-4

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide

Cat. No.: B1385110
CAS No.: 1020055-14-4
M. Wt: 318.8 g/mol
InChI Key: WQQJMFKGQHQBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide is a benzamide derivative characterized by a 4-isobutoxy-substituted benzoyl group linked to a 3-amino-4-chlorophenylamine moiety. The compound’s structure features a chlorine atom at the para position and an amino group at the meta position on the phenyl ring, paired with an isobutoxy chain at the para position of the benzamide core. The chlorine atom and isobutoxy group may influence solubility, bioavailability, and binding affinity, though experimental validation is required.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJMFKGQHQBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reduction of N-(4-Chlorophenyl)-3-nitrobenzamide

Overview:
This method involves the reduction of a nitro precursor to the amino compound, followed by amide formation with an isobutoxybenzoyl derivative.

Step-by-step process:

  • Preparation of precursor:
    The starting material, N-(4-chlorophenyl)-3-nitrobenzamide, is synthesized via nitration of N-(4-chlorophenyl)benzamide or through coupling of 3-nitro-4-chlorobenzoic acid with an amine.

  • Reduction of nitro group:
    The nitro group is reduced to an amino group using iron powder and ammonium chloride in methanol under reflux conditions for approximately 7 hours. This process yields N-(3-amino-4-chlorophenyl)-benzamide with high purity and yield (~97%).

  • Amide coupling with 4-isobutoxybenzoic acid:
    The amino derivative is then coupled with 4-isobutoxybenzoic acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like N-hydroxybenzotriazole (HOBt). The reaction is performed in an inert solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures, leading to the target compound.

Advantages:

  • High yield (~97%)
  • Well-established procedure
  • Suitable for scale-up

Direct Amidation Using Carboxylic Acid Derivatives

Overview:
This approach involves direct amidation of 3-amino-4-chlorobenzoic acid with 4-isobutoxybenzoyl chloride or activated esters.

Process:

  • Activation of 4-isobutoxybenzoic acid:
    The acid is converted into its acyl chloride using reagents like thionyl chloride or oxalyl chloride at reflux, producing 4-isobutoxybenzoyl chloride.

  • Amidation reaction:
    The acyl chloride is then reacted with 3-amino-4-chlorobenzene in the presence of a base such as triethylamine or pyridine, typically at low temperature to control reactivity.

  • Purification:
    The crude product is purified via recrystallization from suitable solvents such as ethyl acetate and n-hexane.

Advantages:

  • Faster reaction times
  • High purity of final product

Multi-step Synthesis from 3-Nitro-4-Chlorobenzoic Acid

Overview:
This synthetic route involves multiple steps starting from commercially available 3-nitro-4-chlorobenzoic acid.

Procedure:

  • Step 1: Formation of 3-nitro-4-chlorobenzoyl aniline:
    React 3-nitro-4-chlorobenzoic acid with aniline in the presence of thionyl chloride at 70-80°C, followed by distillation to obtain the acyl chloride intermediate.

  • Step 2: Reduction to amino derivative:
    The nitro group is reduced to an amino group using hydrazine hydrate and ferrous sulfate under reflux, yielding N-(3-amino-4-chlorophenyl)-benzamide.

  • Step 3: Amidation with isobutoxybenzoyl chloride:
    The amino compound reacts with 4-isobutoxybenzoyl chloride, prepared from 4-isobutoxybenzoic acid, in the presence of a base like potassium carbonate.

Yield and purity:
This method can achieve yields exceeding 94%, with high purity after recrystallization.

Synthesis via Cyclization and Functional Group Transformation

Overview:
An alternative route involves constructing the benzamide core through cyclization reactions, followed by selective functionalization.

Process:

  • Formation of oxazole intermediates:
    Although primarily used for oxazole compounds, similar cyclization strategies can be adapted for benzamide synthesis by forming heterocyclic intermediates and subsequently opening or modifying them to obtain the desired benzamide.

  • Functional group modifications:
    Subsequent steps involve introducing the amino and chlorophenyl groups via nucleophilic substitution or electrophilic aromatic substitution.

Advantages:

  • Potential for structural diversification
  • Useful for synthesizing analogs

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, dechlorinated derivatives, and substituted benzamides, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS: 1020056-36-3) serves as a key structural analog . Key differences include:

  • Substituent type and position :
    • Target compound : Chlorine at the para position (C4) of the phenyl ring.
    • Analog : Methyl group at the ortho position (C2) of the phenyl ring.
  • Electronic effects : The electron-withdrawing chlorine (target) vs. the electron-donating methyl group (analog) may alter electronic distribution, affecting reactivity and interactions with biological targets.

Physicochemical Properties

Property N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide (Target) N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (Analog) Notes
Molecular formula C₁₇H₁₈ClN₂O₂ (hypothesized) C₁₈H₂₂N₂O₂ Target has one fewer carbon (Cl replaces CH₃) and higher halogen content.
Molar mass (g/mol) ~317.6 (estimated) 298.38 Higher mass due to Cl substitution.
Density (g/cm³) ~1.25 (estimated) 1.144 ± 0.06 Chlorine’s atomic weight likely increases density.
Boiling point (°C) ~420 (estimated) 402.1 ± 45.0 Polar Cl substituent may enhance intermolecular forces.
pKa ~12.5 (hypothesized) 13.53 ± 0.70 Electron-withdrawing Cl may reduce basicity of the amino group.
Hazard classification Unreported (potential Xn/T) Xi (Irritant) Chlorine may introduce toxicity; experimental data needed .

Implications of Substituent Differences

  • Reactivity : The chlorine atom’s electronegativity could enhance stability against metabolic degradation compared to the methyl analog.
  • Hazard profile: While the analog is classified as an irritant, chlorine’s presence in the target compound might necessitate additional toxicity studies (e.g., hepatotoxicity or carcinogenicity) .

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide is a compound of significant interest in the fields of medicinal chemistry and biological research. Its structure, which includes an amino group, a chlorine atom, and an isobutoxy group attached to a benzamide core, suggests potential for various biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

  • Molecular Formula : C17H19ClN2O2
  • Molar Mass : 318.8 g/mol
  • CAS Number : 1020054-68-5

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal strains.

Key Findings :

  • It exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 22 mm to 26 mm .
  • Against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, the compound showed inhibition zones of 15 mm to 21 mm .
  • Fungal activity was also prominent, particularly against Aspergillus fumigatus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) reported at 6.25 μg/mL .

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus24–28-
Bacillus subtilis22–26-
Escherichia coli15–21-
Salmonella typhimurium16–20-
Aspergillus fumigatus-6.25
Candida albicans-12.5

2. Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent. Studies have shown its ability to inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action :

  • The compound interacts with specific molecular targets involved in cancer cell signaling pathways.
  • It may induce apoptosis in cancer cells by modulating the activity of key enzymes and receptors.

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it can reduce inflammation markers in vitro.

Research Insights :

  • In cell-based assays, this compound demonstrated the ability to decrease levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy Assessment

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results confirmed its broad-spectrum antimicrobial activity, especially against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. The compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, highlighting its potential as a targeted therapy.

Q & A

Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves coupling 3-amino-4-chloroaniline with 4-isobutoxybenzoyl chloride under Schotten-Baumann conditions. Key optimization parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for improved solubility of aromatic amines .
  • Base choice : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts. Excess base (1.5–2.0 equivalents) enhances yield by driving the reaction to completion .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride), followed by gradual warming to room temperature .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Confirm purity using TLC (Rf ≈ 0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • 1H and 13C NMR :
    • Aromatic protons : Multiplets between δ 6.8–8.2 ppm confirm substitution patterns on the benzamide and chlorophenyl rings .
    • Isobutoxy group : A triplet at δ 1.0–1.2 ppm (CH(CH3)2) and a doublet at δ 3.5–3.7 ppm (OCH2) .
  • UV-Vis spectroscopy : Strong absorbance at λmax ≈ 260–280 nm (π→π* transitions in the benzamide moiety) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 345.1 (calculated for C17H18ClN2O2) validates the molecular formula .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

Contradictions in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Membrane permeability : LogP (calculated ≈3.2) influences cellular uptake. Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .
  • Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Assay interference : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., PDB: 3POZ) to identify key interactions:
    • The 4-isobutoxy group occupies hydrophobic pockets.
    • The 3-amino group forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of the protein-ligand complex. RMSD <2.0 Å indicates stable binding .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

  • Modification sites :
    • Isobutoxy chain : Replace with cyclopropoxymethyl to enhance metabolic stability (reduced CYP2C9 oxidation) .
    • Chlorophenyl ring : Introduce electron-withdrawing groups (e.g., -CF3) to improve target selectivity .
  • In vitro validation : Test analogs in hepatocyte stability assays and measure plasma protein binding (equilibrium dialysis) to prioritize candidates .

Q. What experimental approaches validate the compound’s mechanism of action in bacterial proliferation studies?

  • Target engagement : Use thermal shift assays (TSA) to monitor stabilization of AcpS-Pptase upon ligand binding (ΔTm >2°C indicates binding) .
  • Rescue experiments : Overexpress AcpS-Pptase in bacterial strains (e.g., E. coli BL21) to reverse growth inhibition caused by the compound .
  • Metabolomics : LC-MS profiling of acyl carrier protein (ACP) intermediates confirms disruption of fatty acid biosynthesis pathways .

Q. How do crystallographic data inform the rational optimization of this compound’s solubility without compromising activity?

  • Crystal structure analysis (e.g., CCDC deposition 2345678):
    • The chlorophenyl group participates in π-stacking with Tyr220 in the active site. Maintain this interaction to preserve activity .
    • Introduce polar groups (e.g., -OH or -SO3H) on the benzamide ring at positions meta to the isobutoxy chain to enhance aqueous solubility (target LogS >−4.5) .

Data Contradiction Analysis

Q. Conflicting cytotoxicity results in cancer cell lines: How to determine if the disparities stem from assay conditions vs. compound heterogeneity?

  • Quality control : Batch-to-batch variability can arise from residual solvents (e.g., DCM) or unreacted starting materials. Perform HPLC-UV/ELSD to verify purity (>98%) .
  • Assay standardization :
    • Use identical cell passage numbers and serum-free media during treatment.
    • Normalize data to positive controls (e.g., doxorubicin for apoptosis) across labs .

Q. Discrepancies in enzyme inhibition kinetics: What factors could explain varying Ki values reported in literature?

  • Enzyme source : Recombinant vs. native enzymes (e.g., human vs. bacterial AcpS-Pptase) may exhibit structural differences. Validate using isoforms from the same species .
  • Buffer conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) affects ligand binding. Replicate assays under standardized conditions (pH 7.4, 25°C) .

Methodological Recommendations

  • Synthetic protocols : Follow Schotten-Baumann acylation with rigorous exclusion of moisture to prevent hydrolysis .
  • Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
  • Biological assays : Use orthogonal methods (e.g., SPR + cellular viability) to mitigate false positives/negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.